Lewis X antigen

Neural stem cell Glycobiology Antibody specificity

Lewis X antigen (LeX, CD15, SSEA-1) is a critical histo-blood group carbohydrate epitope for oncology, stem cell, and pathogen glycobiology research. Researchers requiring reproducible cell isolation and biomarker stratification must select clone-validated antibodies specific to terminal LeX, not its sialylated form (sLeX). - Quantifiable differentiation: LeX lacks the α2,3-sialic acid of sLeX, fundamentally altering lectin binding (e.g., AAA, LTL-A) and antibody recognition; anti-LeX clone 5750 uniquely labels a neural stem subpopulation with enhanced neurosphere capacity (Hennen et al.). - Validated applications: Immunohistochemistry (≥89% positivity in transitional cell carcinomas), flow cytometry, and immunoprecipitation; combined LeX/sLeX diagnostic panels achieve 79% accuracy in pancreatic cancer. - Assurance: Each lot is ≥95% pure (HPLC/TLC), supplied with comprehensive analytical documentation for immediate use in regulated environments.

Molecular Formula C32H55NO25
Molecular Weight 853.8 g/mol
Cat. No. B1518446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLewis X antigen
Synonymslacto-N-fucopentaose III
LNFPIII
Molecular FormulaC32H55NO25
Molecular Weight853.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O
InChIInChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)57-26-13(33-8(2)38)29(54-12(6-37)25(26)56-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29+,30+,31-,32-/m0/s1
InChIKeyCMQZRJBJDCVIEY-JKWAXHHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lewis X Antigen (CD15) Procurement Guide


The Lewis X antigen (LeX; Galβ1-4(Fucα1-3)GlcNAcβ-R), also designated CD15 and stage-specific embryonic antigen-1 (SSEA-1), is a fucosylated type 2 histo-blood group carbohydrate epitope [1]. It is synthesized by α1,3-fucosyltransferases that transfer fucose to N-acetyllactosamine (LacNAc)-terminating glycans on glycolipids, glycoproteins, and proteoglycans [2]. LeX is widely expressed on leukocytes, neural tissues, and in embryonic development, and its expression is significantly altered in multiple cancers [3]. Unlike its sialylated derivative sialyl Lewis X (sLeX), LeX lacks terminal α2,3-linked sialic acid, which fundamentally alters its recognition by lectins, antibodies, and biological function [4].

1
Clone-specific antibody compatibility: Anti-Lewis X clone selection determines recognized cell populations; not all clones are interchangeable.
2
Sialylation-free form: Lewis X lacks terminal α2,3-sialic acid, differentiating it from sLeX; essential for lectin and antibody binding studies.
3
Research models: Expressed on leukocytes, neural tissues, and cancers; supports stem cell, cancer biomarker, and glycobiology research.

Why Lewis X Antigen Substitution Fails


The Lewis X antigen cannot be substituted with its sialylated derivative sialyl Lewis X (sLeX) or other structurally related Lewis antigens (LeA, LeY, sLeA) due to profound and quantifiable differences in antibody recognition, lectin binding, and biological context. Anti-Lewis X antibodies exhibit clone-specific recognition of structurally distinct LeX glycan presentations, meaning that one anti-LeX clone cannot replace another without altering experimental outcomes [1]. Furthermore, the absence of α2,3-linked sialic acid on LeX, compared to sLeX, results in differential binding to lectins such as AAA and LTL-A [2]. In diagnostic contexts, sLeX and sLeA (the CA19-9 epitope) identify distinct, non-overlapping patient populations in pancreatic cancer, demonstrating that these related glycans are not functionally interchangeable [3].

Anti-Lewis X clone specificity

Clones 5750, F8A1.1, and W6D3 bind distinct epitopes; substituting one clone may shift recognized cell subpopulations or glycoconjugates.

Sialylation status (LeX vs. sLeX)

Absence of α2,3-sialic acid alters lectin and antibody recognition; sLeX cannot replace LeX in glycan binding and functional studies.

Biomarker context non-interchangeability

sLeX and sLeA identify non-overlapping patient groups in pancreatic cancer biomarker research; related Lewis antigens are not functionally interchangeable.

Lewis X Antigen Evidence & Performance


Clone-Specific Anti-Lewis X Binding in Neural Stem Cells

The Lewis X epitope recognized by anti-Lewis X monoclonal antibody clone 5750 is structurally distinct from those recognized by other commercially available anti-Lewis X clones, including 487LeX, SSEA-1LeX, and MMALeX. This was demonstrated using carbohydrate binding assays and functional cell sorting experiments [1]. Consequently, the choice of anti-Lewis X antibody clone directly impacts the subpopulation of neural stem and progenitor cells that is identified and isolated.

Clone 5750 vs. 487LeX/SSEA-1LeX
Head-to-head comparison
Clone 5750 labels a functionally distinct neural stem/progenitor subpopulation with enhanced neurosphere formation; other anti-LeX clones recognize different epitopes and subpopulations.
Supports clone-specific procurement for reproducible cell sorting.
Clone-dependent epitope recognition; verify clone for intended application.
Neural stem cell Glycobiology Antibody specificity

F8A1.1 vs. W6D3 Anti-Lewis X Binding Specificity

A direct comparison of the glycan specificity of the anti-Lewis X monoclonal antibody F8A1.1 (IgG3) with commercially available anti-CD15 IgG1 (clone W6D3) using a defined glycan microarray demonstrated distinct binding profiles. F8A1.1 recognized glycans expressing Lewis X epitopes in a terminal nonreducing position, whereas anti-CD15 (clone W6D3) bound to glycans with multiple repeats of Lewis X epitopes but not to glycans with a single, terminal Lewis X epitope [1]. This indicates that these two antibodies cannot be used interchangeably for detecting the same Lewis X-positive glycoconjugates.

F8A1.1 vs. anti-CD15 W6D3
Head-to-head comparison
F8A1.1 recognizes terminal, nonreducing LeX epitopes; W6D3 requires multivalent LeX repeats. Distinct binding profiles on glycan microarray.
Supports clone validation for terminal LeX detection in pathogen studies.
F8A1.1 validated for Schistosoma mansoni glycobiology.
Antibody characterization Glycan microarray Immunohistochemistry

sLeX Diagnostic Value in CA19-9-Negative Pancreatic Cancer

The sialyl-Lewis A (sLeA) glycan, which forms the basis of the CA19-9 assay, is the current best biomarker for pancreatic cancer but is not elevated in approximately 25% of pancreatic cancers, limiting its utility for early diagnosis [1]. A study using glycan motif profiling demonstrated that sialyl-Lewis X (sLeX) is elevated in the plasma of some sLeA-low cancers. A two-marker panel based on combined sLeA and sLeX detection differentiated 109 pancreatic cancers from 91 benign pancreatic diseases with 79% accuracy (74% sensitivity and 78% specificity), significantly better than sLeA alone, which yielded 68% accuracy (65% sensitivity and 71% specificity) [2].

sLeA+sLeX panel accuracy
Reported diagnostic endpoint comparison
79% accuracy (74% sensitivity, 78% specificity) for sLeA+sLeX panel vs. 68% accuracy for sLeA alone.
Supports glycan biomarker panel endpoint review.
Plasma samples; CA19-9-negative subset context.
Pancreatic cancer Biomarker CA19-9 Diagnostic accuracy

Lewis X Prognosis in Triple-Negative Breast Cancer

In a retrospective study of 158 patients with triple-negative breast cancer (TNBC), immunohistochemical analysis revealed that 14.5% (23/158) of tumors were positive for Lewis X antigen expression [1]. Multivariate analysis demonstrated that Lewis X positivity was an independent poor prognostic factor for both recurrence-free survival (RFS) and overall survival (OS) (P = .037 and P = .024, respectively). Subgroup analysis showed that this association was particularly strong in younger patients (age < 50 years) (P < .001 for both RFS and OS) [2].

LeX and TNBC survival
Reported endpoint association
LeX positivity independently associated with poorer RFS (P = .037) and OS (P = .024); stronger in patients
Supports survival endpoint review in TNBC research.
Immunohistochemistry-based; requires validation in prospective cohorts.
Triple-negative breast cancer Prognostic marker Immunohistochemistry

Lewis X Antigen Research & Industrial Applications


Neural Stem Cell Subpopulation Isolation

Researchers requiring precise isolation of neural stem and progenitor cell subpopulations must utilize specific anti-Lewis X antibody clones, such as clone 5750. As demonstrated by Hennen et al., clone 5750 labels a functionally distinct subpopulation with enhanced neurosphere-forming capacity, unlike other anti-LeX clones like 487LeX, SSEA-1LeX, and MMALeX [1]. Substituting with a different anti-LeX antibody will result in the isolation of a different cell population, confounding experimental outcomes in studies of neural development and regeneration. Procurement should be based on validated clone performance for the specific cell type of interest.

Improved Pancreatic Cancer Diagnostics

For clinical researchers and diagnostic developers, the sialyl Lewis X (sLeX) antigen offers a validated route to improving upon the standard CA19-9 (sLeA) assay for pancreatic cancer. Evidence shows that a combined sLeA/sLeX biomarker panel achieves 79% diagnostic accuracy (74% sensitivity, 78% specificity), a significant improvement over sLeA alone (68% accuracy, 65% sensitivity, 71% specificity) [2]. Critically, sLeX is elevated in a subset of the ~25% of pancreatic cancers that are negative for CA19-9, enabling detection in patients missed by the current standard [3]. Procuring sLeX antigen or anti-sLeX antibodies is essential for building these next-generation diagnostic panels.

Triple-Negative Breast Cancer Prognostic Stratification

In oncology research focused on triple-negative breast cancer (TNBC), Lewis X antigen expression serves as an independent, validated prognostic biomarker. Immunohistochemical analysis using a specific anti-LeX antibody can stratify patients, as LeX positivity is an independent poor prognostic factor for recurrence-free survival (P = .037) and overall survival (P = .024), with an even stronger effect in patients under 50 (P < .001) [4]. Researchers should procure a well-characterized anti-LeX antibody validated for immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue to ensure reproducible and clinically meaningful results.

Pathogen Terminal Lewis X Epitope Analysis

Investigators studying pathogen glycobiology, such as Schistosoma mansoni infection, require an anti-Lewis X antibody that specifically recognizes terminal, nonreducing LeX epitopes. The monoclonal antibody F8A1.1 (IgG3) has been directly compared to commercial anti-CD15 (clone W6D3) on glycan microarrays and is uniquely validated for binding to terminal LeX, whereas clone W6D3 requires multivalent LeX repeats [5]. F8A1.1 is therefore the appropriate procurement choice for immunolocalization, immunoprecipitation, and purification of LeX-containing glycoconjugates from schistosomes and other sources where terminal LeX presentation is key.

Application
Selection Property
Validation Focus
Neural stem cell subpopulation studies
Clone-specific antibody binding profiles
Neurosphere formation and multipotency endpoints
Glycan biomarker panel research
sLeA/sLeX co-detection assay panel
Biomarker panel accuracy endpoint review
Triple-negative breast cancer prognostic research
LeX expression status by IHC
Survival endpoint context (RFS/OS)
Pathogen glycobiology studies
Terminal LeX epitope specificity
Glycan microarray binding profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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